An In-depth Technical Guide to the Chemical Properties of Bis-homotris
An In-depth Technical Guide to the Chemical Properties of Bis-homotris
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-homotris, scientifically known as 4-amino-4-(3-hydroxypropyl)-1,7-heptanediol, is a trifunctional amino alcohol that has garnered interest as a versatile building block in supramolecular chemistry and drug delivery. Its unique architecture, featuring a central primary amine and three radiating hydroxyl-terminated arms, provides a scaffold for the construction of complex macromolecules, most notably dendrimers. This guide provides a comprehensive overview of the fundamental chemical properties of Bis-homotris, including its synthesis, reactivity, and spectroscopic profile. We will delve into the practical applications of this molecule, particularly its role as a foundational component in the development of novel drug delivery systems, and provide detailed experimental protocols for its synthesis and characterization.
Introduction: The Architectural Significance of Bis-homotris
In the landscape of molecular design, the ability to create well-defined, three-dimensional structures is paramount for advancements in materials science and medicine. Bis-homotris emerges as a key player in this field, offering a unique trifunctional platform. The central primary amine serves as a reactive handle for a variety of chemical transformations, while the three primary hydroxyl groups provide sites for further functionalization or for imparting hydrophilicity to larger constructs.
This guide will explore the chemical intricacies of Bis-homotris, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind its reactivity and utility. As drug development professionals and researchers, a thorough grasp of these properties is essential for harnessing the full potential of this intriguing molecule.
Synthesis of Bis-homotris: A Step-by-Step Protocol
The most convenient and widely cited synthesis of Bis-homotris was developed by Newkome and his colleagues. This four-step procedure, starting from readily available materials, provides a high-yield route to this valuable building block.
Experimental Protocol: Synthesis of 4-amino-4-(3-hydroxypropyl)-1,7-heptanediol
Step 1: Michael Addition
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In a round-bottom flask equipped with a magnetic stirrer, nitroethane is reacted with three equivalents of acrylonitrile in the presence of a catalytic amount of a strong base (e.g., Triton B).
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The reaction is typically carried out in a suitable solvent such as dioxane or acetonitrile at room temperature.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is neutralized, and the product, a tris(cyanoethyl)nitromethane derivative, is extracted and purified.
Step 2: Hydrolysis of Nitriles
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The tris(cyanoethyl)nitromethane from the previous step is subjected to acidic hydrolysis.
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Concentrated hydrochloric acid is typically used, and the mixture is refluxed until the nitrile groups are completely converted to carboxylic acid groups.
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The resulting tricarboxylic acid is then isolated and purified.
Step 3: Reduction of the Nitro Group
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The nitro group of the tricarboxylic acid is reduced to a primary amine.
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Catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon is a common method.
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The reaction is performed under a hydrogen atmosphere in a suitable solvent like ethanol or methanol.
Step 4: Reduction of Carboxylic Acids
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The final step involves the reduction of the three carboxylic acid groups to primary alcohols.
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A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) is used.
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The reaction is carried out in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.
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Careful workup is required to quench the excess reducing agent and isolate the final product, Bis-homotris.
Figure 1: Synthetic workflow for Bis-homotris.
Physicochemical Properties
A summary of the key physicochemical properties of Bis-homotris is presented in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 4-amino-4-(3-hydroxypropyl)-1,7-heptanediol | |
| Synonyms | Bis-homotris | |
| CAS Number | 116747-79-6 | |
| Molecular Formula | C₁₀H₂₃NO₃ | |
| Molecular Weight | 205.29 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 108-110 °C | |
| Boiling Point | 220-235 °C at 0.5 mmHg | |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of synthesized Bis-homotris. Below are the expected spectroscopic data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Bis-homotris is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the methylene groups adjacent to the hydroxyl groups would appear as triplets, while the methylene groups further from the functional groups would exhibit more complex splitting patterns. The protons of the amino group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
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¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. Distinct signals are expected for the carbon bearing the amino group, the methylene carbons adjacent to the hydroxyl and amino groups, and the other methylene carbons in the alkyl chains.
Infrared (IR) Spectroscopy
The IR spectrum of Bis-homotris is characterized by the following key absorption bands:
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O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
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N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹, corresponding to the primary amine. This may overlap with the O-H stretch.
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C-H stretch: Strong bands in the region of 2850-2960 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chains.
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C-N stretch: A medium to weak band in the region of 1000-1250 cm⁻¹.
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C-O stretch: A strong band in the region of 1000-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Bis-homotris. In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 205 may be observed, although it might be weak due to fragmentation. Common fragmentation pathways would involve the loss of water, hydroxyl radicals, and cleavage of the carbon-carbon bonds.
Chemical Reactivity: A Trifunctional Hub
The chemical reactivity of Bis-homotris is dictated by its three functional groups: a primary amine and three primary hydroxyl groups. This trifunctionality allows for a wide range of chemical modifications, making it a versatile scaffold.
Figure 2: Reactivity overview of Bis-homotris.
Reactions of the Primary Amine
The primary amine in Bis-homotris is a nucleophilic center and readily undergoes reactions typical of primary amines:
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Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields amides. This reaction is fundamental for attaching various molecular entities to the core of Bis-homotris.
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Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts. The extent of alkylation can be controlled by stoichiometry and reaction conditions.
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Schiff Base Formation: Condensation with aldehydes and ketones forms imines (Schiff bases), which can be further reduced to secondary amines.
Reactions of the Hydroxyl Groups
The three primary hydroxyl groups are also nucleophilic and can participate in a variety of reactions:
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Esterification: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides forms esters. This is a common strategy for attaching drug molecules or other functional groups to the periphery of Bis-homotris-based structures.
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Etherification: Under appropriate conditions (e.g., Williamson ether synthesis), the hydroxyl groups can be converted to ethers.
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Protection/Deprotection: The hydroxyl groups can be protected with various protecting groups (e.g., silyl ethers, acetals) to allow for selective reactions at the amine center, followed by deprotection to regenerate the hydroxyls.
Applications in Drug Development: A Scaffold for Innovation
The unique trifunctional nature of Bis-homotris makes it an ideal building block for the construction of dendrimers and other highly branched macromolecules. These structures have shown significant promise in drug delivery applications.
Dendrimer-Based Drug Carriers
Bis-homotris can serve as the core or a branching unit in the synthesis of dendrimers. The resulting dendrimers possess a well-defined structure with a high density of functional groups on their periphery. These terminal groups can be used to:
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Conjugate drug molecules: Covalently attaching drugs to the dendrimer surface can improve their solubility, stability, and pharmacokinetic profile.
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Attach targeting ligands: Functionalizing the dendrimer with ligands that bind to specific receptors on diseased cells can enhance the targeted delivery of the drug, reducing off-target toxicity.
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Modify surface properties: The surface of the dendrimer can be modified with polymers like polyethylene glycol (PEG) to increase its circulation time in the body and reduce immunogenicity.
The internal cavities of these dendrimers can also encapsulate small drug molecules, providing a means for their solubilization and controlled release.
Stability and Safety Considerations
Bis-homotris is a stable crystalline solid under standard laboratory conditions. As a polyhydroxylated amine, it is susceptible to degradation under strongly acidic or basic conditions, and at elevated temperatures.
From a safety perspective, Bis-homotris is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Bis-homotris stands out as a valuable and versatile building block for chemists and drug development professionals. Its well-defined trifunctional structure provides a robust platform for the synthesis of complex macromolecules with tailored properties. The ability to precisely control the architecture and functionality of Bis-homotris-based constructs opens up exciting possibilities for the development of next-generation drug delivery systems and other advanced materials. A thorough understanding of its chemical properties, as outlined in this guide, is the first step towards unlocking its full potential in scientific research and therapeutic innovation.
References
- Newkome, G. R.; Moorefield, C. N.; Theriot, K. J. A convenient synthesis of bis-homotris: 4-amino-4-[1-(3-hydroxypropyl)]-1,7-heptanediol, and 1-azoniapropellane. J. Org. Chem.1988, 53 (24), 5552–5554.
